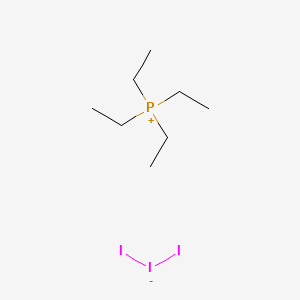![molecular formula C16H23NO3 B14442218 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol CAS No. 76289-15-1](/img/structure/B14442218.png)
1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a naphthalene ring, a hydroxy group, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol typically involves multiple steps, starting with the preparation of the naphthalene ring systemThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to streamline the process and reduce production costs. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to beta-adrenergic receptors, leading to a decrease in the force and rate of heart contractions . This interaction is mediated through the inhibition of the action of epinephrine and norepinephrine, which are naturally occurring substances in the body .
Comparaison Avec Des Composés Similaires
Atenolol: A beta-blocker with a similar mechanism of action but different structural features.
Esmolol: Another beta-blocker with a rapid onset and short duration of action.
Propranolol: A non-selective beta-blocker with a broader range of applications.
Uniqueness: 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol is unique due to its specific structural configuration, which allows for selective binding to certain receptors and enzymes. This selectivity can result in fewer side effects and more targeted therapeutic effects compared to other beta-blockers .
Propriétés
Numéro CAS |
76289-15-1 |
|---|---|
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
1-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2H-naphthalen-1-ol |
InChI |
InChI=1S/C16H23NO3/c1-12(2)17-10-14(18)11-20-16(19)9-5-7-13-6-3-4-8-15(13)16/h3-8,12,14,17-19H,9-11H2,1-2H3 |
Clé InChI |
CYUVQMSLGASQAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1(CC=CC2=CC=CC=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


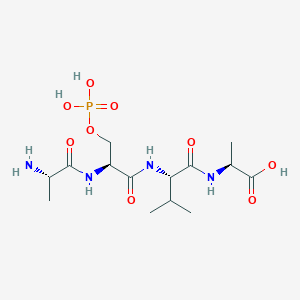
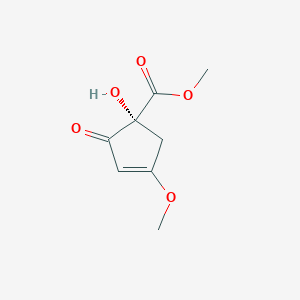
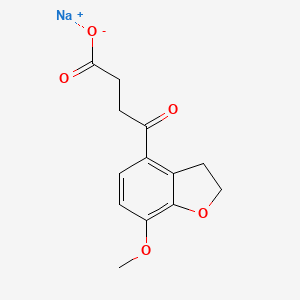
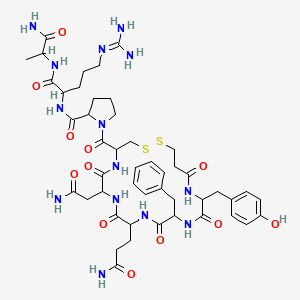
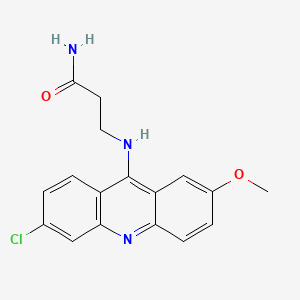

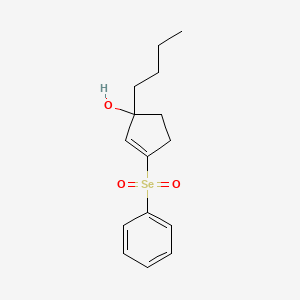
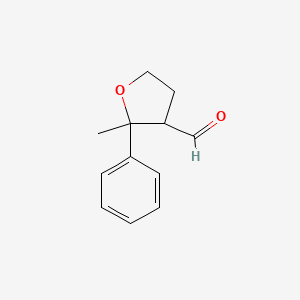
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)

![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
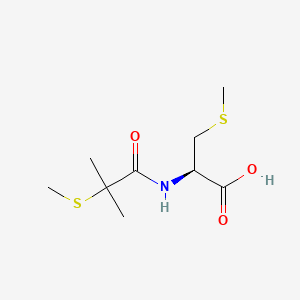
![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
